molecular formula C14H16O2 B3144730 1-Cyclopentyl-3-phenylpropane-1,3-dione CAS No. 55846-71-4

1-Cyclopentyl-3-phenylpropane-1,3-dione

Cat. No.: B3144730
CAS No.: 55846-71-4
M. Wt: 216.27 g/mol
InChI Key: IBWLSRHORPQIFK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-phenylpropane-1,3-dione (CAS 55846-71-4) is a high-purity, asymmetrical β-diketone (1,3-diketone) of significant interest in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C₁₄H₁₆O₂ and a molecular weight of 216.27 g/mol, this compound serves as a versatile building block and key intermediate . The core structure of β-diketones is characterized by two carbonyl groups separated by a single carbon atom, which confers remarkable chemical versatility . This arrangement allows the compound to form stable enolate ions, making it a pivotal precursor for carbon-carbon bond formation and the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles . Furthermore, the β-dicarbonyl moiety is an excellent chelating ligand for a multitude of transition metals and lanthanides, with broad applications in coordination chemistry and material science . This compound is of particular value in medicinal chemistry exploration. The cyclopentane-1,3-dione unit is recognized as a novel isostere for the carboxylic acid functional group, a strategy often employed to improve the properties of biologically active compounds . Research demonstrates that such derivatives can exhibit potent, long-acting antagonistic activity for targets like the thromboxane A2 (TP) receptor, showcasing the potential of this scaffold in developing new therapeutic leads . Applications: • Synthetic intermediate for heterocycles and complex molecular frameworks . • Ligand in coordination chemistry and catalyst design . • Key building block in pharmaceutical research and drug discovery, particularly as a carboxylic acid bioisostere . • Precursor for the development of materials science applications . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13(11-6-2-1-3-7-11)10-14(16)12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLSRHORPQIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55846-71-4
Record name 1-cyclopentyl-3-phenylpropane-1,3-dione
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Structural Characterization and Advanced Spectroscopic Analysis of 1 Cyclopentyl 3 Phenylpropane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules in solution. For 1-Cyclopentyl-3-phenylpropane-1,3-dione, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the cyclopentyl ring, the phenyl ring, and the dione (B5365651) moiety. Due to keto-enol tautomerism, a phenomenon common in β-diketones, the compound likely exists as a mixture of the diketo form and the more stable enol form in solution. mdpi.com This equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. asu.edu

The enolic proton gives rise to a characteristic downfield signal, typically in the range of δ 15-17 ppm, due to strong intramolecular hydrogen bonding. The methine proton in the enol form would appear as a singlet. The protons of the phenyl group would resonate in the aromatic region (δ 7.0-8.0 ppm), showing distinct splitting patterns depending on their position relative to the carbonyl group. The protons of the cyclopentyl group would appear in the aliphatic region, with their chemical shifts and multiplicities determined by their connectivity.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbons of the diketo form are expected to appear at the lower field, around δ 190-210 ppm. In the enol tautomer, the enolic carbons would have different chemical shifts. The carbons of the phenyl and cyclopentyl groups will show signals in their respective characteristic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Enol Form)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Enolic OH15.0 - 17.0-
Enolic CH6.0 - 6.590.0 - 100.0
Phenyl-H (ortho)7.8 - 8.0127.0 - 129.0
Phenyl-H (meta)7.3 - 7.5128.0 - 130.0
Phenyl-H (para)7.4 - 7.6132.0 - 134.0
Cyclopentyl-CH2.5 - 3.045.0 - 55.0
Cyclopentyl-CH₂1.5 - 2.025.0 - 35.0
Carbonyl C=O-180.0 - 195.0
Phenyl C-ipso-135.0 - 140.0

Note: The chemical shifts are predicted values based on typical ranges for β-diketones and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity and spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the cyclopentyl and phenyl rings. For instance, correlations would be observed between adjacent protons in the cyclopentyl ring and between the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the definitive assignment of the carbon signals of the cyclopentyl and phenyl moieties by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cyclopentyl and phenyl groups to the dione core. For example, correlations between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and preferred conformation of the molecule in solution. For instance, NOEs between the enolic proton and nearby protons on the cyclopentyl or phenyl rings would provide insights into the geometry of the intramolecular hydrogen bond.

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in this compound, particularly the keto-enol tautomerism. mdpi.com By recording NMR spectra at different temperatures, it is possible to study the thermodynamics of the tautomeric equilibrium. asu.edu Changes in the relative intensities of the signals for the keto and enol forms with temperature can be used to determine the enthalpy and entropy differences between the two tautomers. Furthermore, VT-NMR can be used to study the kinetics of tautomerization by analyzing the coalescence of the signals at higher temperatures.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bond Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the intramolecular hydrogen bond in the enol form. blogspot.com

The diketo form would exhibit a strong absorption band for the C=O stretching vibration, typically in the region of 1700-1730 cm⁻¹. In the enol tautomer, the presence of conjugation and strong intramolecular hydrogen bonding significantly lowers the C=O stretching frequency, which is expected to appear in the range of 1600-1640 cm⁻¹. mdpi.com The enolic C=C double bond stretching vibration is also expected in this region. A very broad and characteristic O-H stretching band for the intramolecularly hydrogen-bonded enol is anticipated in the region of 2500-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Enolic O-HStretching (intramolecular H-bond)2500 - 3200 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=O (diketo)Stretching1700 - 1730
C=O (enol, H-bonded)Stretching1600 - 1640
C=C (enol)Stretching1580 - 1620
Aromatic C=CStretching1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. nih.gov The exact mass of the molecular ion ([M]⁺) or a quasi-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be measured with high precision.

For this compound, with the chemical formula C₁₄H₁₆O₂, the calculated exact mass is 216.11503 u. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[C₁₄H₁₆O₂]⁺216.11503Expected to be within a few ppm of the calculated value
[C₁₄H₁₆O₂ + H]⁺217.12284Expected to be within a few ppm of the calculated value
[C₁₄H₁₆O₂ + Na]⁺239.10482Expected to be within a few ppm of the calculated value

Note: The observed mass would be determined experimentally.

Fragmentation Pattern Analysis for Structural Confirmation

The primary fragmentation pathways for 1,3-diketones typically involve α-cleavage on either side of the carbonyl groups. miamioh.edulibretexts.org This results in the formation of stable acylium ions. chemguide.co.uklibretexts.org For this compound, two principal α-cleavage events are anticipated:

Cleavage adjacent to the phenyl group: This would result in the formation of a benzoyl cation ([C₆H₅CO]⁺) with a mass-to-charge ratio (m/z) of 105. The other fragment would be a cyclopentylacetyl radical.

Cleavage adjacent to the cyclopentyl group: This would lead to the formation of a cyclopentanecarbonyl cation ([C₅H₉CO]⁺) with an m/z of 97. The corresponding fragment would be a benzoyl radical.

The relative intensities of these fragment ions in the mass spectrum would depend on the relative stability of the resulting cations and radicals. Generally, the formation of the more stable ion is favored. libretexts.org The benzoyl cation is particularly stable due to the resonance delocalization of the positive charge over the aromatic ring. Therefore, the peak at m/z 105 is expected to be a prominent feature in the mass spectrum.

Further fragmentation of the acylium ions can also occur. For instance, the benzoyl cation can lose a molecule of carbon monoxide (CO) to form a phenyl cation ([C₆H₅]⁺) at m/z 77. Similarly, the cyclopentanecarbonyl cation could lose CO to yield a cyclopentyl cation ([C₅H₉]⁺) at m/z 69.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible if a γ-hydrogen is available for transfer. wikipedia.org In the case of this compound, this would depend on the specific tautomeric form present in the gas phase.

A summary of the predicted major fragment ions and their corresponding m/z values is presented in the table below.

Predicted Fragment Ion Structure m/z Formation Pathway
Benzoyl cation[C₆H₅CO]⁺105α-cleavage
Phenyl cation[C₆H₅]⁺77Loss of CO from benzoyl cation
Cyclopentanecarbonyl cation[C₅H₉CO]⁺97α-cleavage
Cyclopentyl cation[C₅H₉]⁺69Loss of CO from cyclopentanecarbonyl cation

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound using mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the available literature, extensive crystallographic studies have been conducted on the closely related compound, dibenzoylmethane (B1670423) (1,3-diphenylpropane-1,3-dione). iucr.orgiucr.orgresearchgate.net The crystallographic data for dibenzoylmethane can serve as a valuable reference for understanding the potential solid-state architecture of this compound.

Dibenzoylmethane has been shown to crystallize in at least two polymorphic forms: a monoclinic space group P2₁/c and an orthorhombic space group Pbca. iucr.org In both crystal structures, the molecule exists in the keto-enol tautomeric form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. iucr.orgresearchgate.net The molecule is generally non-planar, with the phenyl rings being twisted relative to the plane of the enol ring. iucr.org

The crystal packing is influenced by intermolecular interactions, including π-stacking between the phenyl rings. iucr.org The substitution of one of the phenyl groups with a cyclopentyl group in this compound would be expected to alter the crystal packing due to the different steric and electronic properties of the cyclopentyl ring. However, the fundamental molecular conformation, characterized by the keto-enol tautomerism and intramolecular hydrogen bonding, is likely to be preserved.

A representative set of crystallographic data for the orthorhombic form of dibenzoylmethane is provided in the table below.

Crystallographic Parameter Dibenzoylmethane (Orthorhombic)
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.857
b (Å)24.446
c (Å)8.756
α (°)90
β (°)90
γ (°)90
Volume (ų)2323.5
Z8

This data provides a foundational understanding of the solid-state structure of a closely related β-diketone and suggests that this compound would likely exhibit similar structural features, including a planar enol ring and a strong intramolecular hydrogen bond.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the presence of both a phenyl group and the β-diketone moiety gives rise to characteristic electronic transitions.

β-Diketones are known to exist in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being stabilized by intramolecular hydrogen bonding and conjugation. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by the contributions from the enol tautomer due to its extended conjugated system.

The principal electronic transitions observed in such systems are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in the UV region. The conjugated system formed by the phenyl ring and the enol moiety will give rise to strong π → π* absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The solvent can have a significant effect on the position and intensity of these absorption bands. eurjchem.com Polar solvents may engage in hydrogen bonding with the solute, which can shift the absorption maxima.

While specific UV-Vis data for this compound is not provided in the search results, studies on related aromatic 1,3-diketones can offer insight. eurjchem.com For instance, dibenzoylmethane exhibits strong absorption in the UV region. The absorption spectrum of this compound is expected to show a strong absorption band, likely in the range of 300-350 nm, corresponding to the π → π* transition of the conjugated enol system. A weaker n → π* transition may be observed as a shoulder on the main absorption band at a longer wavelength.

The expected electronic transitions and their characteristics are summarized in the table below.

Electronic Transition Description Expected Wavelength Region Expected Intensity
π → πExcitation of a π electron to a π orbital250-350 nmHigh (large ε)
n → πExcitation of a non-bonding electron to a π orbital> 350 nmLow (small ε)

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Phenylpropane 1,3 Dione

Reaction Path Investigations

Construction of Potential Energy Surfaces for Reaction Mechanisms

The reactivity of 1-Cyclopentyl-3-phenylpropane-1,3-dione, like other β-diketones, is intrinsically linked to its keto-enol tautomerism. This process involves the migration of a proton and the subsequent shift of bonding electrons. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface (PES) of this tautomerization. The PES for such a system would typically delineate the energy landscape connecting the diketo form with the more stable enol form.

The tautomerization from the diketo to the keto-enol form for β-diketones is generally a high-energy process in isolation, with calculated barriers sometimes exceeding 60 kcal/mol. researchgate.net However, the presence of a solvent, particularly one capable of assisting in proton transfer (like water), can significantly lower this barrier to around 30 kcal/mol. researchgate.net

The PES would feature minima corresponding to the stable diketo and enol tautomers. The enol form is generally more stable for most β-diketones due to the formation of a strong intramolecular hydrogen bond. researchgate.net The transition state on the PES would represent the highest energy point along the reaction coordinate for the interconversion between the keto and enol forms. DFT calculations are instrumental in optimizing the geometries of these stationary points (reactants, products, and transition states) and calculating their relative energies. orientjchem.orgresearchgate.net

Table 1: Hypothetical Relative Energies for Tautomerization of this compound based on Analogous Compounds

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Polar Solvent, kcal/mol)
Diketo0.00.0
Enol-17.89 to -16.50-17.34 to -16.50
Transition State30.61 to 31.2630.82 to 31.26

Note: Data is extrapolated from computational studies on 3-phenyl-2,4-pentanedione (B1582117) and acetylacetone (B45752) and represents a plausible energy landscape for the title compound. orientjchem.orgresearchgate.net

Analysis of Intermolecular and Intramolecular Interactions

The structure of this compound allows for a variety of non-covalent interactions that dictate its physical and chemical properties. These can be effectively studied using computational methods.

A key feature of the enol tautomer of this compound is the formation of a strong intramolecular hydrogen bond. This bond forms a six-membered pseudo-aromatic ring, which contributes significantly to the stability of the enol form. libretexts.org Theoretical studies on similar β-diketones have extensively characterized this interaction. acs.orgwustl.edu

Computational models can predict the geometric parameters of this hydrogen bond, such as the donor-acceptor distance (O-H···O) and the bond angle. For β-diketone enols, the O···O distance is a critical parameter often correlated with the strength of the hydrogen bond. semanticscholar.org The vibrational frequencies associated with the O-H stretch are also a key indicator of hydrogen bond strength; a significant redshift (lowering of the frequency) compared to a free hydroxyl group is characteristic of strong hydrogen bonding. researchgate.net

Table 2: Predicted Hydrogen Bond Characteristics for the Enol Form of this compound based on Analogous Compounds

ParameterPredicted Value
O···O distance2.522 – 2.563 Å
N-H···O angle (for comparison with β-enaminones)~147°
Calculated Hydrogen Bond Energy13.08 kcal/mol (based on acetylacetone)
OH Stretching Wavenumber (νOH)1800 - 2800 cm⁻¹

Note: Values are based on experimental and computational data for acetylacetone and β-enaminones and serve as a reasonable approximation. semanticscholar.orgacs.org

The dynamics of this intramolecular hydrogen bond, including proton transfer events, can be investigated using ultrafast infrared spectroscopies coupled with theoretical modeling. acs.org These studies reveal that the potential energy surface for the shared proton can be surprisingly anharmonic, leading to strong coupling between different vibrational modes. wustl.edu

The phenyl group in this compound is an integral part of its electronic structure. The aromaticity of this moiety can be assessed using various computational techniques. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the aromatic ring to quantify the extent of cyclic electron delocalization, which is the hallmark of aromaticity. A significantly negative NICS value is indicative of an aromatic system.

The presence of the diketone side chain can influence the electronic properties of the phenyl ring. Theoretical studies on aromatic β-diketones show that the keto-enol equilibrium is strongly shifted towards the enol form, particularly in non-polar solvents. eurjchem.com This is, in part, due to the extended conjugation that can occur between the phenyl ring and the enone system. The absorption spectra of such compounds are influenced by π-π* electronic transitions within the 1,3-diketone moiety and the phenyl group. mdpi.com

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Cyclopentyl-3-phenylpropane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via β-diketone formation using Claisen condensation or cyclization reactions. For example, analogous β-diketones (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione) have been prepared by reacting diketones with phosphorus halides in dry toluene under reflux, using triethylamine as a base . Optimization should focus on solvent choice (e.g., dry toluene for moisture sensitivity), temperature control (e.g., 10°C initial cooling to prevent side reactions), and stoichiometric ratios of reactants. Post-synthesis purification via crystallization (e.g., diluted ethanol) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Look for characteristic β-diketone proton signals (δ ~5.5–6.5 ppm for enolic protons) and cyclopentyl/phenyl group integration. Carbonyl carbons typically appear at δ ~190–210 ppm .
  • IR : Strong absorption bands at ~1600–1700 cm⁻¹ for conjugated carbonyl groups.
  • MS : Molecular ion peaks (e.g., m/z ~242 for C₁₃H₁₄O₂) and fragmentation patterns can validate the structure .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for β-diketone derivatives, such as conflicting reports on kinase inhibition or cytotoxicity?

  • Methodological Answer :
  • Comparative Assays : Perform parallel testing under standardized conditions (e.g., MTT assays on SKHep-1 or MDA-MB-231 cell lines) to compare activity with structurally related compounds like indane-1,3-dione derivatives .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) to isolate functional group contributions. For example, cyclohexane-1,3-dione derivatives show tunable bioactivity based on lipophilicity .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound with biological targets?

  • Methodological Answer :
  • DFT Calculations : Use MP2/6-31G(d) or QCISD(T) methods to model enol-keto tautomerism and acidity (pKa ~4–5, similar to carboxylic acids) .
  • Docking Studies : Compare binding modes with known β-diketone-containing drugs (e.g., thromboxane-A2 receptor antagonists) using software like AutoDock Vina. Focus on hydrogen bonding with active-site residues .

Q. What experimental approaches are effective for analyzing tautomeric equilibria in β-diketones like this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor enol-keto transitions in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
  • X-ray Crystallography : Resolve solid-state tautomeric forms, as demonstrated for cyclopentane-1,3-dione derivatives .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Rate Measurements : Track reaction progress via HPLC or GC-MS under varying conditions (e.g., temperature, solvent).
  • Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to identify intermediates, as applied in studies of similar β-diketones .

Q. What analytical techniques are suitable for detecting degradation products of this compound under oxidative or hydrolytic stress?

  • Methodological Answer :
  • LC-HRMS : Identify degradation pathways (e.g., hydrolysis to carboxylic acids or oxidation to quinones).
  • Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and compare stability with indane-1,3-dione derivatives .

Application-Oriented Questions

Q. Can this compound serve as a bioisostere for carboxylic acids in drug design, and how does its lipophilicity compare to tetrazole or carboxylate groups?

  • Methodological Answer : Cyclopentane-1,3-dione derivatives exhibit pKa values (~4–5) and logP profiles comparable to carboxylic acids, making them viable isosteres. For example, cyclopentane-1,3-dione analogs of thromboxane-A2 antagonists retain nM-level binding affinity . Lipophilicity can be tuned via substituents (e.g., cyclopentyl vs. phenyl) using Hansch analysis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given the lack of toxicological data?

  • Methodological Answer :
  • Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood. Follow protocols for structurally similar β-diketones (e.g., 1,3-dipyridin-3-ylpropane-1,3-dione), which recommend avoiding inhalation and skin contact .
  • First Aid : In case of exposure, rinse with water and seek medical advice immediately .

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